molecular formula C16H17BrN2OS2 B2400276 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687566-69-4

3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2400276
CAS No.: 687566-69-4
M. Wt: 397.35
InChI Key: MRBZGRVUMCRKRF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiophene derivatives and amidines under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the bromophenyl moiety to the thienopyrimidine core.

    Addition of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

Industrial Production Methods: Industrial production may scale up these reactions using continuous flow chemistry techniques to enhance efficiency and yield. Optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used in catalytic processes due to its unique structure.

Biology and Medicine:

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry:

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
  • 3-(4-Methylphenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Comparison:

  • Substituent Effects: The presence of different substituents (bromine, chlorine, methyl) on the phenyl ring can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: The bromine atom in 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may confer unique electronic properties, making it distinct in its interactions and applications compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(4-bromophenyl)-2-butylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS2/c1-2-3-9-22-16-18-13-8-10-21-14(13)15(20)19(16)12-6-4-11(17)5-7-12/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBZGRVUMCRKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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